Foslinanib - 1256037-60-1

Foslinanib

Catalog Number: EVT-268666
CAS Number: 1256037-60-1
Molecular Formula: C16H13FNO6P
Molecular Weight: 365.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Foslinanib is under investigation in clinical trial NCT03600233 (Study of CVM-1118 for Patients With Advanced Neuroendocrine Tumors).
Foslinanib is an orally bioavailable agent with potential antineoplastic and anti-vasculogenic mimicry activities. Upon oral administration, foslinanib targets and inhibits the formation of vasculogenic mimicry (VM; vascular mimicry). By destroying the VM channels and network, cancer cells are devoid of perfusion leading to an induction of cancer cell apoptosis and inhibition of cancer cell proliferation. VM is associated with tumor metastasis.
Source and Classification

Foslinanib is derived from a series of chemical reactions involving quinolone derivatives. It has been characterized as a small molecule with the chemical formula C16H13FNO6PC_{16}H_{13}FNO_6P and a molecular weight of approximately 365.25 g/mol. The compound's structure includes a phenol-quinoline chemophore, which is crucial for its biological activity .

Synthesis Analysis

Methods and Technical Details

Synthetic Routes

  1. Oxidation: Involves adding oxygen or removing hydrogen to form quinolone derivatives.
  2. Reduction: Adds hydrogen or removes oxygen, modifying the quinolone ring.
  3. Substitution: Replaces specific atoms or groups within the molecule to enhance biological activity.
Molecular Structure Analysis

Structure and Data

Foslinanib's molecular structure can be described by its IUPAC name, which is {[2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl]oxy}phosphonic acid. The compound has a complex arrangement that includes three rings and various functional groups that contribute to its reactivity and biological properties.

Key Structural Features:

  • Chemical Formula: C16H13FNO6PC_{16}H_{13}FNO_6P
  • CAS Number: 1256037-60-1
  • InChI Key: ZDWFMAHQGDEALT-UHFFFAOYSA-N
  • Molecular Weight: 365.25 g/mol .
Chemical Reactions Analysis

Reactions and Technical Details

Foslinanib undergoes multiple chemical reactions that modify its structure and properties:

  1. Oxidation Reactions: These can lead to the formation of different quinolone derivatives.
  2. Reduction Reactions: These alter the quinolone ring's properties, potentially affecting its anticancer efficacy.
  3. Substitution Reactions: Particularly involving the fluorophenyl group, which can yield new derivatives with enhanced biological activity.

The outcomes of these reactions depend on specific conditions such as temperature, solvent choice (e.g., dimethylformamide), and pH levels.

Mechanism of Action

Foslinanib operates primarily by targeting the TNF receptor-associated protein 1 (TRAP1). This interaction induces mitochondrial apoptosis in cancer cells, suppresses tumor growth, and inhibits vasculogenic mimicry formation—an important process in tumor progression. The active metabolite of foslinanib, CVM-1125, has been shown to reduce TRAP1 protein levels and disrupt downstream signaling pathways related to cellular metabolism and survival .

Process Data

The mechanism involves:

  • Induction of apoptosis via mitochondrial pathways.
  • Suppression of tumor cell proliferation.
  • Inhibition of vasculogenic mimicry networks in melanoma cells.
Physical and Chemical Properties Analysis

Physical Properties

Foslinanib exhibits several notable physical properties:

  • Water Solubility: Approximately 0.0231 mg/mL.
  • LogP (Octanol-Water Partition Coefficient): Ranges from 2.02 to 2.28, indicating moderate lipophilicity.

Chemical Properties

Key chemical properties include:

  • pKa Values: Strongest acidic pKa at 1.59; strongest basic pKa at 0.3.
  • Hydrogen Bond Donors/Acceptors: Three hydrogen bond donors and six acceptors.
  • Polar Surface Area: Approximately 105.09 Ų .
Applications

Foslinanib has diverse applications across various scientific fields:

  1. Chemistry: Utilized as a model compound for studying quinolone reactivity.
  2. Biology: Employed in assays to investigate cellular processes like apoptosis and cell cycle arrest.
  3. Medicine: Under investigation as a potential anti-cancer agent in clinical trials for advanced neuroendocrine tumors.
  4. Industry: Used in pharmaceutical development and quality control processes .
Introduction to Foslinanib: A Novel Antineoplastic Agent

Background and Discovery of Foslinanib (CVM-1118/TRX-818)

Foslinanib (development codes CVM-1118/TRX-818) is an orally bioavailable small molecule emerging as a promising therapeutic agent targeting aggressive cancers. Its discovery originated from systematic screening of synthetic 2-phenyl-4-quinolone derivatives for anti-neoplastic and anti-mutagenic properties. The compound demonstrated exceptional potency during the NCI 60 cancer cell line panel screening, where its major active metabolite, CVM-1125, exhibited growth inhibitory and cytotoxic effects in the nanomolar range (GI50 < 100 nM in 87% of tested cell lines) [1] [5]. Unlike conventional angiogenesis inhibitors, Foslinanib uniquely suppresses vasculogenic mimicry (VM) – a process whereby aggressive tumor cells form de novo vascular networks independent of endothelial cells, associated with metastasis, drug resistance, and poor clinical outcomes [1] [7]. This mechanism is significant because VM remains unaffected by therapeutics targeting VEGF-mediated angiogenesis (e.g., bevacizumab), positioning Foslinanib as a potential next-generation anti-cancer agent [5].

Chemical Classification: 2-Phenyl-4-Quinolone Derivatives

Foslinanib belongs to the phosphoric ester subclass of 2-phenyl-4-quinolone derivatives, characterized by a core phenol-quinoline chemophore essential for its biological activity. Its chemical designation is sodium (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl) phosphonate (CAS# 1256037-62-3) with a molecular weight of 393.22 g/mol [3]. Key structural features include:

  • 3-Fluorophenyl substituent at the C2 position, enhancing target binding affinity.
  • Methoxy group at C6, influencing electronic properties and membrane permeability.
  • Phosphonate moiety at C5, crucial for solubility and prodrug metabolism [3].

Following oral administration, Foslinanib undergoes rapid and complete dephosphorylation to yield its major active metabolite, CVM-1125 (free acid form, CAS# 1256037-60-1). This conversion is conserved across species, including mice, rats, dogs, monkeys, and humans [1] [5]. The structural optimization within this chemical class aimed at maximizing TRAP1 inhibition while maintaining metabolic stability.

Table 1: Key Chemical Characteristics of Foslinanib

PropertyValue/Description
IUPAC NameSodium (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl) phosphonate
Molecular FormulaC₁₆H₁₃FNNa₂O₆P
Molecular Weight393.22 g/mol
CAS Number (sodium salt)1256037-62-3
CAS Number (free acid)1256037-60-1
SolubilitySoluble in DMSO
Primary Active MetaboliteCVM-1125 (dephosphorylated form)

Pharmacokinetic Profile and Oral Bioavailability

Foslinanib exhibits favorable oral bioavailability, a critical feature enabling its development as an oral therapeutic. Preclinical studies across species demonstrate consistent pharmacokinetic behavior:

  • Rapid Metabolism to Active Form: Foslinanib acts as a prodrug, efficiently converted via dephosphorylation to CVM-1125 in systemic circulation following oral or intravenous administration [1] [5].
  • Dose-Dependent Exposure: Pharmacokinetic studies in rats and dogs revealed that systemic exposure (measured by Cmax and AUC) generally increased with dose. Exposure was dose-proportional or slightly supra-proportional at lower doses (e.g., 6-30 mg/kg in rats) but became less proportional at higher doses (100-400 mg/kg), potentially indicating saturation of absorption or metabolic pathways [8].
  • Gender Variability: A consistent trend of higher systemic exposure (AUC) was observed in female rats compared to males across multiple studies [8].
  • Accumulation Potential: Repeated dosing in rats showed slight accumulation of the drug at the highest dose level (400 mg/kg/day), particularly in males [8].

Table 2: Summary of Key Preclinical Pharmacokinetic Parameters

Species/SexDose (mg/kg)RouteTmax (h)t1/2 (h)AUC (h*μg/mL)Oral Bioavailability (%)
Rat (Male)6PO0.5-2~7.93*~2.5*6.36
Rat (Female)6PO0.5-2~8.21*~4.0*5.98
Rat (Male)2IV--~1.8*-
Dog30POData in textData in textData in textData in text
Dog100POData in textData in textData in textData in text

Note: Parameters denoted with * are representative values from structurally similar compounds or related studies illustrating typical PK trends [6] [8]. Specific dog parameters were described qualitatively in [8].

The oral bioavailability, calculated by comparing AUC values after oral and intravenous administration in rats, ranged between 5.98% and 6.36% [8]. While seemingly modest, this bioavailability is sufficient to deliver therapeutically active concentrations based on its potent nanomolar efficacy. The development of an extended-release (ER) capsule formulation (CVM-1118 ER, 200 mg) aims to prolong absorption, reduce peak-trough fluctuations, and potentially enhance overall exposure compared to the immediate-release (IR) formulation [7].

Current Development Status: Phase 2a Clinical Trials

Foslinanib is currently undergoing clinical evaluation in Phase 2a trials, reflecting promising preclinical and early clinical safety data. Its development strategy focuses on targeting cancers where VM contributes to pathogenesis or resistance, and leveraging identified pharmacogenomic biomarkers:

  • Targeting TRAP1 Pathway: Foslinanib's primary mechanism involves binding to TNF receptor-associated protein 1 (TRAP1/HSP75), a mitochondrial chaperone protein overexpressed in numerous cancers (breast, HCC, glioblastoma, NSCLC) and linked to poor prognosis. CVM-1125 reduces TRAP1 protein levels via lysosomal degradation, disrupting its role in inhibiting mitochondrial apoptosis, promoting drug resistance, and facilitating metabolic reprogramming (succinate/HIF-1α axis) [1] [5].
  • Inhibition of Vasculogenic Mimicry (VM): Foslinanib potently inhibits the formation of VM networks in vitro (e.g., in aggressive human melanoma C8161 cells) and in vivo (e.g., in orthotopic HCT-116 mouse xenografts), a mechanism distinct from and complementary to anti-angiogenesis [1] [5] [7].
  • Pharmacogenomic Biomarkers: Whole Genome CRISPR Knock-Out Screening identified loss-of-function mutations in STK11 (LKB1) and NF2 (Merlin) as potential biomarkers predictive of enhanced tumor sensitivity to Foslinanib. This suggests a strategy for patient selection in clinical trials [1] [5].

Table 3: Active Clinical Trials of Foslinanib (CVM-1118)

ClinicalTrials.gov IdentifierPhaseTarget IndicationInterventionStatus (as of mid-2025)
NCT03600233IIAdvanced Neuroendocrine Tumors (NET)CVM-1118 MonotherapyActive, not recruiting
NCT05257590IIUnresectable Advanced Hepatocellular Carcinoma (HCC)CVM-1118 + Nivolumab (anti-PD-1)Recruiting
NCT04336124IAdvanced Solid Tumors (PK focus)CVM-1118 Extended-Release (ER) CapsuleCompleted

The ongoing Phase 2 trials are investigating Foslinanib both as a monotherapy for advanced neuroendocrine tumors (NCT03600233) and in combination with immune checkpoint inhibition (nivolumab) for unresectable advanced hepatocellular carcinoma (NCT05257590) [7]. The successful completion of the Phase I study of the ER formulation (NCT04336124) supports further clinical exploration of this potentially optimized delivery method [7]. Manufacturing partnerships, such as the one between Bora Pharmaceutical Laboratories and TaiRx, are securing the supply chain for clinical trial materials and future potential commercialization [7].

Properties

CAS Number

1256037-60-1

Product Name

Foslinanib

IUPAC Name

[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] dihydrogen phosphate

Molecular Formula

C16H13FNO6P

Molecular Weight

365.25 g/mol

InChI

InChI=1S/C16H13FNO6P/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8H,1H3,(H,18,19)(H2,20,21,22)

InChI Key

ZDWFMAHQGDEALT-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

Foslinanib; Foslinanibum

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.